6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one
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Overview
Description
6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one is a compound that features both imidazole and chromenone moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromenone is a benzopyrone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one typically involves the reaction of 2-ethyl-1H-imidazole with a sulfonyl chloride derivative of chromenone. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydro derivatives of the chromenone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand, binding to metal ions or other biomolecules, while the chromenone moiety can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1H-imidazole: A simpler imidazole derivative.
Chromenone: The parent compound of the chromenone moiety.
Sulfonyl derivatives: Compounds containing the sulfonyl functional group.
Uniqueness
6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one is unique due to the combination of imidazole and chromenone moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(2-ethylimidazol-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-2-13-15-7-8-16(13)21(18,19)11-4-5-12-10(9-11)3-6-14(17)20-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJMODCQVWVWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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